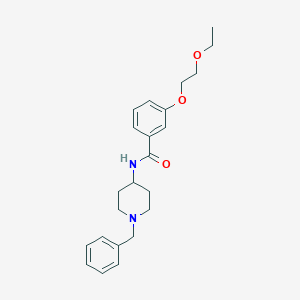

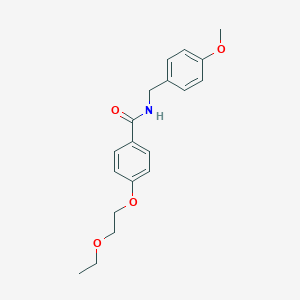

N-(1-benzyl-4-piperidinyl)-3-(2-ethoxyethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-benzyl-4-piperidinyl)-3-(2-ethoxyethoxy)benzamide, commonly known as Bepotastine, is a potent antihistamine drug that is used to treat allergic rhinitis and urticaria. Bepotastine belongs to the class of drugs known as second-generation antihistamines, which are known to have fewer side effects than the first-generation antihistamines. The purpose of

Mecanismo De Acción

Bepotastine exerts its pharmacological effects by selectively blocking the H1 receptor, which is responsible for mediating the allergic response. By blocking the H1 receptor, Bepotastine prevents the release of histamine and other inflammatory mediators, thereby reducing the symptoms of allergic reactions such as itching, sneezing, and rhinorrhea. Bepotastine also has some affinity for the muscarinic receptor, which may contribute to its anticholinergic effects.

Biochemical and Physiological Effects

Bepotastine has been shown to have several biochemical and physiological effects, including inhibition of histamine release, reduction in eosinophil infiltration, and suppression of cytokine production. Bepotastine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of Bepotastine is its high selectivity for the H1 receptor, which makes it a useful tool for studying the role of the H1 receptor in various allergic conditions. However, one of the limitations of Bepotastine is its relatively low potency compared to other antihistamines such as cetirizine and loratadine. This may limit its usefulness in certain experimental settings where high potency is required.

Direcciones Futuras

Despite the extensive research on Bepotastine, there are still several areas that require further investigation. One of the areas that require further research is the potential use of Bepotastine in treating other inflammatory conditions such as asthma and atopic dermatitis. Another area that requires further investigation is the potential use of Bepotastine in combination with other drugs to enhance its therapeutic effects. Finally, more studies are needed to elucidate the underlying mechanisms of action of Bepotastine and its potential effects on other signaling pathways.

Métodos De Síntesis

Bepotastine can be synthesized by reacting N-benzylpiperidine with 3-(2-ethoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure Bepotastine. This method has been reported to have a yield of around 50%.

Aplicaciones Científicas De Investigación

Bepotastine has been extensively studied for its potential therapeutic applications in various allergic conditions such as allergic rhinitis and urticaria. In addition, Bepotastine has also been investigated for its potential use in treating other inflammatory conditions such as asthma and atopic dermatitis. Several preclinical studies have demonstrated the anti-inflammatory and immunomodulatory properties of Bepotastine, which make it a promising candidate for the treatment of various inflammatory diseases.

Propiedades

Nombre del producto |

N-(1-benzyl-4-piperidinyl)-3-(2-ethoxyethoxy)benzamide |

|---|---|

Fórmula molecular |

C23H30N2O3 |

Peso molecular |

382.5 g/mol |

Nombre IUPAC |

N-(1-benzylpiperidin-4-yl)-3-(2-ethoxyethoxy)benzamide |

InChI |

InChI=1S/C23H30N2O3/c1-2-27-15-16-28-22-10-6-9-20(17-22)23(26)24-21-11-13-25(14-12-21)18-19-7-4-3-5-8-19/h3-10,17,21H,2,11-16,18H2,1H3,(H,24,26) |

Clave InChI |

RTLLZUCAOBXOMH-UHFFFAOYSA-N |

SMILES |

CCOCCOC1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |

SMILES canónico |

CCOCCOC1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268849.png)

![N-[(4-phenylpiperazin-1-yl)carbonothioyl]cyclopropanecarboxamide](/img/structure/B268851.png)

![4-fluoro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268852.png)

![1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine](/img/structure/B268854.png)

![N-{[3-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B268855.png)

![N-(3-chlorophenyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B268857.png)

![4-(2-ethoxyethoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268860.png)

![N-{3-[(sec-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B268862.png)

![N-(sec-butyl)-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B268864.png)

![3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B268865.png)

![2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268868.png)

![N-{4-[(sec-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B268869.png)

![4-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268871.png)